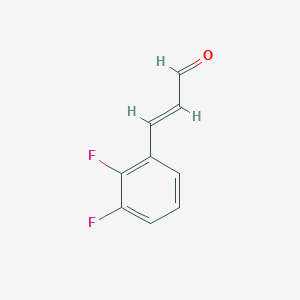

(E)-3-(2,3-difluorophenyl)acrylaldehyde

Description

Significance of Fluorine Incorporation in Molecular Design and Functionality

The introduction of fluorine into organic molecules can profoundly alter their properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. acs.org This substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased membrane permeability, and improved binding affinity to target proteins. nih.govmdpi.com Consequently, a significant percentage of modern pharmaceuticals contain fluorine. omicsonline.org The carbon-fluorine bond is also the most polar in organic chemistry, which can influence molecular conformation and electronic properties. omicsonline.org

Key effects of fluorine incorporation in molecular design include:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage, thus preventing metabolic degradation of the drug molecule at that position.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.com

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity.

Reactivity Principles and Synthetic Utility of α,β-Unsaturated Aldehyde Systems

α,β-Unsaturated aldehydes are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. pressbooks.publibretexts.org This conjugation results in two electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main types of nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon, similar to standard aldehydes and ketones. This pathway is often favored by strong, hard nucleophiles like Grignard reagents. libretexts.org

1,4-Addition (Conjugate or Michael Addition): Nucleophiles can attack the β-carbon, leading to the formation of an enolate intermediate. This pathway is typically favored by softer nucleophiles such as amines, cyanides, and organocuprates. pressbooks.pub

This versatile reactivity makes α,β-unsaturated aldehydes powerful intermediates in a variety of synthetic transformations, including aldol (B89426) condensations, Michael additions, and cycloaddition reactions. nih.govlibretexts.orgacs.org They are considered key building blocks in the synthesis of a wide range of organic molecules. rsc.org

Contextualization of (E)-3-(2,3-difluorophenyl)acrylaldehyde within Contemporary Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of several key areas of contemporary chemical research. As a difluorinated analogue of cinnamaldehyde (B126680), it is of interest for its potential applications in medicinal chemistry and materials science. smolecule.com The 2,3-difluoro substitution pattern on the phenyl ring is expected to impart unique electronic and steric properties compared to other isomers.

The synthesis of such compounds can typically be achieved through several established methods in organic chemistry, including:

Aldol Condensation: Reaction of 2,3-difluorobenzaldehyde (B42452) with acetaldehyde (B116499).

Wittig Reaction: Reaction of 2,3-difluorobenzaldehyde with an appropriate phosphorus ylide.

Cross-Coupling Reactions: Palladium-catalyzed reactions to form the carbon-carbon double bond. smolecule.com

The reactivity of this compound is expected to be characteristic of α,β-unsaturated aldehydes, allowing it to serve as a precursor for more complex difluorinated molecules.

Overview of Research Trajectories for Related Fluorinated Cinnamaldehyde Analogues

Research into cinnamaldehyde and its analogues is a vibrant field, with studies exploring their broad spectrum of biological activities, including antimicrobial, antibiofilm, and anticancer properties. nih.govresearchgate.netmdpi.com The introduction of halogen substituents, including fluorine, onto the phenyl ring is a common strategy to modulate these activities.

Recent research trends in this area include:

Development of Novel Antimicrobial Agents: Fluorinated cinnamaldehyde analogues have been investigated for their potential to combat drug-resistant bacteria and fungi. nih.govresearchgate.net

Anticancer Drug Discovery: The cytotoxic effects of cinnamaldehyde derivatives against various cancer cell lines are being explored, with fluorination being a tool to enhance potency and selectivity. researchgate.net

Synergistic Effects: Studies have investigated the combined effects of cinnamaldehyde analogues with existing drugs, such as the synergistic activity of trans-cinnamaldehyde with fluoride (B91410) and chlorhexidine (B1668724) against Streptococcus mutans. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cinnamaldehyde scaffold, including the position and number of fluorine substituents, are performed to understand the relationship between chemical structure and biological activity.

The table below provides a summary of representative fluorinated cinnamaldehyde analogues and their areas of research interest.

| Compound Name | Substitution Pattern | Key Research Area |

| (E)-3-(3,4-Difluorophenyl)acrylaldehyde | 3,4-Difluoro | Medicinal Chemistry, Material Science |

| (E)-3-(2-Fluoro-3-methylphenyl)acrylaldehyde | 2-Fluoro, 3-Methyl | Organic Synthesis Intermediate |

| (E)-3-(2-Chloro-3,6-difluorophenyl)acrylaldehyde | 2-Chloro, 3,6-Difluoro | Chemical Synthesis |

| (E)-3-(3-Chloro-2,4-difluorophenyl)acrylaldehyde | 3-Chloro, 2,4-Difluoro | Chemical Synthesis |

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2O |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

(E)-3-(2,3-difluorophenyl)prop-2-enal |

InChI |

InChI=1S/C9H6F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1-6H/b4-2+ |

InChI Key |

TXOMKODUUBRTSU-DUXPYHPUSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)/C=C/C=O |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C=CC=O |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Process Optimization for E 3 2,3 Difluorophenyl Acrylaldehyde

Precursor Synthesis and Aromatic Functionalization Strategies

The cornerstone of synthesizing (E)-3-(2,3-difluorophenyl)acrylaldehyde is the efficient preparation of its aromatic precursor, 2,3-difluorobenzaldehyde (B42452). Various methodologies can be employed, each with distinct advantages and challenges.

Synthesis of 2,3-Difluorobenzaldehyde and Related Aromatic Intermediates

The synthesis of 2,3-difluorobenzaldehyde can be approached from several starting materials. One common method involves the oxidation of 2,3-difluorotoluene. This transformation can be achieved using a variety of oxidizing agents. For instance, a process utilizing hydrogen peroxide in acetic acid with catalytic amounts of cobalt (II) acetate (B1210297) and sodium molybdate (B1676688) has been described. This reaction, conducted in a microchannel reactor at elevated temperatures, yields 2,3-difluorobenzaldehyde, albeit with moderate conversion and yield.

Another prominent strategy is the direct formylation of 1,2-difluorobenzene (B135520). This can be accomplished through electrophilic aromatic substitution using a suitable formylating agent. A patented method describes the lithiation of 1,2-difluorobenzene with n-butyllithium followed by quenching with an N-formyl derivative to introduce the aldehyde group. This approach offers a direct route to the desired product.

Historically, other multi-step routes have been employed, such as those starting from 2,3-dinitrotoluene, which involves reduction, diazotization, and fluorination to form 2,3-difluorotoluene, followed by chlorination and hydrolysis to yield the benzaldehyde. Alternatively, halogen exchange reactions on 2,3-dichlorobenzaldehyde (B127699) using a fluoride (B91410) source can also produce the target intermediate.

| Starting Material | Key Reagents | Reported Yield | Notes |

|---|---|---|---|

| 2,3-Difluorotoluene | H₂O₂, Cobalt (II) acetate, Sodium molybdate, Acetic acid | 48.2% | Based on a 65.1% conversion rate in a microchannel reactor. |

| 1,2-Difluorobenzene | n-Butyllithium, N-formylmorpholine | High | Direct formylation via lithiation. |

| 2,3-Dichlorobenzaldehyde | Potassium fluoride | - | Halogen exchange reaction. |

Directed Ortho-Metalation and Directed Aromatic Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgadichemistry.com This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. adichemistry.comclockss.org The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a functional group with high regioselectivity.

In the context of synthesizing precursors for this compound, the fluorine atoms on the 1,2-difluorobenzene ring can themselves act as moderate directing groups. The lithiation of 1,2-difluorobenzene, as mentioned in a patented process, is a prime example of DoM where the fluorine atoms guide the deprotonation to an adjacent carbon, which is then formylated. This approach is highly effective for installing the aldehyde group at the desired position on the difluorinated ring. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.

Halogen-Dance and Palladium-Catalyzed Arylation Methods

Palladium-catalyzed arylation reactions, such as the Suzuki, Heck, or Buchwald-Hartwig couplings, are cornerstone methodologies in modern organic synthesis. While not a direct route to 2,3-difluorobenzaldehyde from an unfunctionalized ring, these methods are invaluable for constructing more complex aromatic intermediates. For instance, a palladium-catalyzed formylation of a hypothetical 1-bromo-2,3-difluorobenzene (B1273032) could be envisioned. Such reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide or a formic acid derivative to introduce the aldehyde functionality. This would be a powerful method for the late-stage introduction of the aldehyde group onto a pre-functionalized 2,3-difluorophenyl scaffold.

Formation of the α,β-Unsaturated Aldehyde Moiety

With 2,3-difluorobenzaldehyde in hand, the next critical step is the stereoselective formation of the α,β-unsaturated aldehyde. The (E)-configuration is paramount, and several olefination reactions are well-suited for this transformation.

Horner-Wadsworth-Emmons Olefination Reactions for Stereoselective (E)-Alkene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones, with a strong preference for the formation of the (E)-isomer. nrochemistry.comalfa-chemistry.comwikipedia.org The reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. This carbanion reacts with an aldehyde, such as 2,3-difluorobenzaldehyde, to form an intermediate that eliminates a water-soluble phosphate (B84403) byproduct, driving the reaction to completion and simplifying purification. nrochemistry.comwikipedia.org

To synthesize this compound, 2,3-difluorobenzaldehyde would be treated with the ylide derived from a phosphonate (B1237965) ester of acetaldehyde (B116499), such as triethyl phosphonoacetate after reduction and oxidation or a related two-carbon homologating agent. The use of stabilized phosphonates in the HWE reaction generally leads to high (E)-selectivity.

| Feature | Description |

|---|---|

| Stereoselectivity | Generally high selectivity for the (E)-alkene. |

| Reagents | Aldehyde or ketone and a phosphonate-stabilized carbanion. |

| Byproducts | Water-soluble phosphate salts, facilitating easy removal. |

| Conditions | Typically requires a base to generate the phosphonate carbanion. |

Wittig and Julia-Kocienski Olefination Variants for Defined Stereochemistry

The Wittig reaction is another classic method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which would be required to form an acrylaldehyde derivative, typically favor the formation of the (E)-alkene. organic-chemistry.org Thus, reacting 2,3-difluorobenzaldehyde with a stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde (B13936) would be expected to yield the desired this compound.

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis. alfa-chemistry.comnih.gov This reaction involves the coupling of an aldehyde with a heteroaryl sulfone, most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds under mild conditions and is known for its high stereocontrol, making it an attractive option for the synthesis of the target molecule. The reaction of 2,3-difluorobenzaldehyde with an appropriate PT-sulfone derivative would be expected to furnish this compound with high stereochemical purity.

Knoevenagel Condensation and Aldol-Type Processes for C-C Bond Construction

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated compounds, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. For the synthesis of this compound, this would typically involve the reaction of 2,3-difluorobenzaldehyde with an appropriate active methylene compound.

In a related process, the Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups on the nucleophile, such as malonic acid. wikipedia.orgmdpi.com This variation is particularly useful as it is often followed by decarboxylation to yield the desired α,β-unsaturated acid, which can then be converted to the aldehyde.

Aldol-type processes, particularly the Claisen-Schmidt condensation, represent a direct and efficient route to cinnamaldehyde (B126680) derivatives. wikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde that cannot enolize, such as 2,3-difluorobenzaldehyde, with an enolizable aldehyde or ketone, like acetaldehyde. youtube.com The initial β-hydroxy aldehyde adduct readily undergoes dehydration to form the stable conjugated system of this compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521). wikipedia.org

Table 1: Comparison of Knoevenagel and Aldol-Type Reactions for Cinnamaldehyde Synthesis

| Reaction Type | Carbon Source for C=C | Typical Catalyst | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malonic acid ester) | Weak base (e.g., piperidine, pyridine) | Versatile for various electron-withdrawing groups on the nucleophile. |

| Doebner-Knoevenagel | Malonic acid | Pyridine/piperidine | Often followed by decarboxylation to give α,β-unsaturated acids. wikipedia.orgmdpi.com |

| Aldol (B89426) (Claisen-Schmidt) | Enolizable aldehyde/ketone (e.g., acetaldehyde) | Stronger base (e.g., NaOH, KOH) | Direct formation of the α,β-unsaturated aldehyde. wikipedia.orgyoutube.com |

Oxidative Heck Reactions Utilizing Acrolein and Arylboronic Acids

The Oxidative Heck reaction provides a modern approach to the synthesis of α,β-unsaturated compounds. This palladium-catalyzed reaction can, in principle, couple an arylboronic acid with an olefin. liv.ac.uk For the synthesis of this compound, this would involve the reaction of 2,3-difluorophenylboronic acid with acrolein. A key advantage of this method is the use of relatively stable and accessible arylboronic acids. liv.ac.uk The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle. liv.ac.uk However, methodologies have been developed that can proceed in the absence of an external oxidant. liv.ac.uk

Perkin and Claisen-Schmidt Reactions for Cinnamaldehyde Scaffold Formation

The Perkin reaction is a classic method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orguns.ac.id For the target molecule, 2,3-difluorobenzaldehyde would be reacted with acetic anhydride and sodium acetate. wikipedia.org The resulting (E)-2,3-difluorocinnamic acid could then be reduced to the corresponding cinnamyl alcohol, followed by oxidation to this compound.

As mentioned previously, the Claisen-Schmidt condensation is a highly effective method for forming the cinnamaldehyde scaffold directly. wikipedia.org The reaction between 2,3-difluorobenzaldehyde and acetaldehyde, catalyzed by a base like sodium hydroxide, leads to the formation of this compound. wikipedia.orgyoutube.com This crossed aldol condensation is generally high-yielding, and the dehydration of the intermediate aldol adduct is driven by the formation of the extended conjugated system. wikipedia.org

Table 2: Key Features of Perkin and Claisen-Schmidt Reactions

| Reaction | Reactants | Product | Notes |

|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, acid anhydride, alkali salt of the acid | α,β-unsaturated aromatic acid | Generally requires high temperatures and produces a cinnamic acid precursor to the aldehyde. wikipedia.orguns.ac.id |

| Claisen-Schmidt Condensation | Aromatic aldehyde, enolizable aldehyde/ketone, base | α,β-unsaturated aldehyde/ketone | A direct route to the cinnamaldehyde scaffold. wikipedia.org |

Catalytic Approaches in Stereocontrolled Synthesis

Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, for instance, can be employed to synthesize this compound by coupling a 2,3-difluorophenyl halide (e.g., iodide or bromide) with acrolein in the presence of a palladium catalyst and a base. beilstein-journals.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and stereoselectivity. beilstein-journals.org

The Suzuki coupling, another palladium-catalyzed reaction, could also be envisioned for this synthesis, for example, by coupling 2,3-difluorophenylboronic acid with a suitable vinyl aldehyde equivalent. These methods offer a high degree of functional group tolerance and are often conducted under relatively mild conditions. beilstein-journals.org

Organocatalysis for Asymmetric Induction in Aldol and Michael Additions

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. mdpi.com In the context of this compound, organocatalysis could be employed to introduce chirality in several ways. For example, an asymmetric aldol reaction between 2,3-difluorobenzaldehyde and acetaldehyde, catalyzed by a chiral amine or amino acid derivative, could potentially lead to a chiral β-hydroxy aldehyde intermediate. Subsequent dehydration would then yield the target achiral acrylaldehyde, but this chiral intermediate could be a precursor to other chiral molecules.

Alternatively, organocatalytic asymmetric Michael additions to the this compound scaffold can be used to generate chiral products. Chiral secondary amines are known to catalyze the enantioselective addition of nucleophiles to α,β-unsaturated aldehydes. acs.orgresearchgate.net

Table 3: Potential Organocatalytic Approaches

| Reaction Type | Substrates | Potential Chiral Product | Catalyst Type |

|---|---|---|---|

| Asymmetric Aldol Reaction | 2,3-Difluorobenzaldehyde, Acetaldehyde | Chiral β-hydroxy aldehyde | Chiral amine (e.g., proline) |

| Asymmetric Michael Addition | This compound, Nucleophile | Chiral Michael adduct | Chiral secondary amine |

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer alternative, often greener, routes for organic synthesis. While specific examples for the synthesis of this compound are not prevalent, the principles of these techniques can be applied.

Electrochemical methods can be used for the synthesis of α,β-unsaturated aldehydes. researchgate.net For instance, the controlled potential electrolysis of a mixture of an aromatic aldehyde and acetaldehyde could lead to the formation of the corresponding cinnamaldehyde. researchgate.net Another electrochemical approach involves the oxidation of allylic alcohols, which could be a downstream step in a multi-step synthesis. nih.gov

Photochemical reactions, initiated by the absorption of light, can also be used to construct or modify the cinnamaldehyde scaffold. For example, photocatalytic methods have been developed for the fluorination of aldehydic C-H bonds, which could be a strategy for introducing fluorine atoms into a pre-formed cinnamaldehyde skeleton, although this would likely be less direct than starting with a fluorinated building block. rsc.org

Process Optimization and Yield Enhancement

The optimization of synthetic processes is a critical step in the development of commercially viable chemical manufacturing. For this compound, this involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Investigation of Reaction Parameters (Temperature, Solvent, Concentration, Stoichiometry)

The synthesis of this compound can be approached through several established synthetic methodologies for α,β-unsaturated aldehydes, most notably the Claisen-Schmidt condensation, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The optimization of each of these routes requires a detailed investigation of key reaction parameters.

Wittig Reaction: The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond. This involves the reaction of 2,3-difluorobenzaldehyde with a suitable phosphorus ylide. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to the desired (E)-alkene. edubirdie.com The choice of base for the deprotonation of the phosphonium salt is a critical parameter to optimize, with options ranging from strong bases like n-butyllithium to milder bases like sodium ethoxide. edubirdie.combu.edu The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (B95107) (THF) or ethanol. bu.edu

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate carbanion and is renowned for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org This makes it a particularly attractive route for the synthesis of this compound. The reaction typically involves the deprotonation of a phosphonate ester with a base such as sodium hydride or sodium methoxide, followed by the addition of 2,3-difluorobenzaldehyde. organic-chemistry.org The use of lithium chloride with a weaker base like DBU can be beneficial for base-sensitive substrates. chem-station.com The water-soluble nature of the phosphate byproduct simplifies purification compared to the Wittig reaction. organic-chemistry.orgchem-station.com

The following interactive data table summarizes the key reaction parameters and their potential impact on the synthesis of this compound based on general principles of these reactions.

| Reaction Parameter | Claisen-Schmidt Condensation | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Temperature | Typically room temperature to reflux. Higher temperatures can promote dehydration but may also lead to side reactions. | Often performed at low temperatures to control reactivity and selectivity. | Can be run at a range of temperatures, often room temperature. |

| Solvent | Can be run in protic solvents (e.g., ethanol), aprotic solvents, or solvent-free conditions. wikipedia.org | Anhydrous aprotic solvents like THF or diethyl ether are crucial to prevent quenching of the ylide. bu.edu | A variety of solvents can be used, including THF and DMF. |

| Concentration | Higher concentrations can increase reaction rates but may also lead to increased side product formation. | Dilute conditions are often preferred to minimize side reactions. | Concentration can be optimized to balance reaction rate and selectivity. |

| Stoichiometry | An excess of the enolizable component (acetaldehyde) is often used to drive the reaction to completion. | Near equimolar amounts of the aldehyde and ylide are typically used. | Stoichiometry is typically near 1:1 for the phosphonate and aldehyde. |

Scale-Up Considerations and Green Chemistry Aspects

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges. For the synthesis of this compound, key considerations include process safety, cost-effectiveness, and environmental impact.

Scale-Up Considerations:

Heat Transfer: Aldol-type and Wittig/HWE reactions can be exothermic. Efficient heat management is crucial on a larger scale to prevent runaway reactions and ensure consistent product quality.

Mixing: Ensuring efficient mixing of reactants, especially in heterogeneous reactions, becomes more challenging in large reactors.

Reagent Addition: The controlled addition of reagents, particularly strong bases or reactive intermediates, is critical for safety and selectivity.

Work-up and Product Isolation: The procedures for quenching the reaction and isolating the product need to be scalable and efficient.

Green Chemistry Aspects: The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: The HWE and Claisen-Schmidt reactions generally have better atom economy than the traditional Wittig reaction, which generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct.

Use of Safer Solvents: Exploring the use of greener solvents with lower toxicity and environmental impact is a key consideration. For example, investigating solvent-free conditions for the Claisen-Schmidt condensation aligns with this principle. wikipedia.org

Catalysis: Employing catalytic rather than stoichiometric reagents can significantly reduce waste. For the Claisen-Schmidt condensation, the use of recyclable solid catalysts is an area of active research. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis or optimizing reaction conditions to proceed at lower temperatures can reduce energy consumption. nih.gov

Advanced Purification Techniques and Isolation Protocols

The purification of this compound to a high degree of purity is essential for its use in subsequent applications. Common impurities may include unreacted starting materials, byproducts from side reactions, and in the case of Wittig or HWE reactions, phosphorus-containing compounds.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even in the hot solvent. For aromatic aldehydes, common recrystallization solvents include ethanol, methanol, and mixtures of solvents like ethyl acetate/hexane (B92381). rochester.eduyoutube.com

Column Chromatography: For the removal of closely related impurities or when crystallization is not effective, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is optimized to achieve the best separation. For compounds of moderate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. mdpi.com The progress of the separation is typically monitored by thin-layer chromatography (TLC). bu.edu

Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

The following table outlines potential purification strategies for this compound.

| Purification Technique | Description | Key Parameters to Optimize |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solvent system, cooling rate, concentration. rochester.edu |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption onto a stationary phase. | Stationary phase (e.g., silica gel), mobile phase composition, flow rate. mdpi.com |

| Distillation | Purification of a liquid by separating it from non-volatile solutes or other liquids with different boiling points. | Pressure (vacuum), temperature. |

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

Elucidation of Electronic Structure and Reactivity via Quantum Chemical Methods

Quantum chemical methods are indispensable for understanding the intrinsic properties of a molecule at the electronic level. They provide a foundational understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is a widely applied technique for predicting the molecular properties of organic compounds, including aromatic aldehydes. researchgate.netacs.org For (E)-3-(2,3-difluorophenyl)acrylaldehyde, DFT calculations would be employed to determine its optimized molecular geometry, electronic energy, dipole moment, and other electronic properties in the ground state.

These calculations involve selecting a functional, such as the popular B3LYP, and a basis set, for instance, 6-311++G(d,p), to solve the Kohn-Sham equations. mdpi.com The results yield the most stable arrangement of atoms in space (optimized geometry) and the molecule's total electronic energy. Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to calculate the properties of electronically excited states, providing insights into the molecule's absorption spectra and photophysical behavior. While specific calculations for the title compound are not present in the surveyed literature, the expected outputs are tabulated below to illustrate the typical results of such an analysis.

| Parameter | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Ground State Energy | DFT/B3LYP | 6-311++G(d,p) | Data not available in literature |

| Dipole Moment | DFT/B3LYP | 6-311++G(d,p) | Data not available in literature |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgfiveable.me

The energy of the HOMO is related to the ionization potential, indicating the molecule's electron-donating capability, whereas the LUMO energy relates to the electron affinity. taylorandfrancis.com The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. deeporigin.comchemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. ucsb.eduresearchgate.net The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehydic hydrogen.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available in literature |

| LUMO Energy | Data not available in literature |

| HOMO-LUMO Gap | Data not available in literature |

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, key conformational flexibility arises from the rotation around the single bond connecting the difluorophenyl ring and the acrylaldehyde moiety.

Computational methods can be used to perform a scan of the potential energy surface (PES) by systematically rotating this bond. This process identifies the structures corresponding to energy minima (stable conformers) and energy maxima (transition states). The resulting energy landscape reveals the relative stabilities of different conformers and the energy barriers that must be overcome for interconversion. This analysis would determine whether the molecule preferentially adopts a planar conformation, where the phenyl ring and the acrylaldehyde group are coplanar, or a non-planar one, which could be influenced by steric hindrance or electronic effects from the fluorine substituents.

| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Data not available in literature | 0.00 |

| Local Minimum 1 | Data not available in literature | Data not available in literature |

| Transition State 1 | Data not available in literature | Data not available in literature |

Theoretical Vibrational Spectroscopy and Spectroscopic Fingerprint Prediction

Theoretical vibrational spectroscopy serves as a powerful complement to experimental techniques like Infrared (IR) and Raman spectroscopy. By simulating these spectra, one can gain a detailed understanding of the vibrational modes of a molecule and make confident assignments of experimental spectral bands. osti.govroyalsocietypublishing.org

Computational simulations of IR and Raman spectra are typically performed using DFT methods. acs.orgnih.govarxiv.org After optimizing the molecule's geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which form the Hessian matrix. scm.com

The calculation yields the harmonic vibrational frequencies. IR intensities are determined from the derivatives of the molecular dipole moment with respect to the atomic displacements for each vibrational mode. Raman activities are calculated from the derivatives of the molecular polarizability. arxiv.org The resulting data can be plotted as simulated spectra, which provide a theoretical "fingerprint" of the molecule. This fingerprint is invaluable for structural confirmation and for interpreting complex experimental spectra.

Normal mode analysis decomposes the complex vibrational motions of a molecule into a set of independent fundamental vibrations. libretexts.orguni-leipzig.de Each normal mode corresponds to a specific calculated vibrational frequency and involves the synchronous movement of atoms across the molecule. libretexts.orgacs.org

By visualizing the atomic motions associated with each normal mode, it is possible to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or torsional motions. For this compound, this analysis would identify characteristic frequencies for the C=O stretch of the aldehyde, the C=C stretch of the alkene, C-F stretches, and various vibrations of the difluorophenyl ring. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics.

| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | C=O stretch |

| Data not available | Data not available | Data not available | C=C stretch (alkene) |

| Data not available | Data not available | Data not available | C-H stretch (aldehyde) |

| Data not available | Data not available | Data not available | C-F stretch |

| Data not available | Data not available | Data not available | Phenyl ring modes |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Relativistic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, computational methods provide powerful tools for predicting NMR chemical shifts (δ), aiding in spectral assignment and offering deeper insights into its electronic structure.

The prediction of NMR chemical shifts for this compound can be accomplished with high accuracy using quantum mechanical calculations. rsc.org Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within these frameworks to calculate the isotropic magnetic shielding tensors for each nucleus. acs.orgliverpool.ac.uknih.gov

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting both ¹H and ¹³C chemical shifts in organic molecules. nih.govresearchgate.net The choice of basis set is also critical, with Pople-style basis sets like 6-31+G(d,p) or 6-311+G(2d,p) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) being standard choices for achieving reliable results. nih.gov For fluorine-containing compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable, and DFT methods have demonstrated significant predictive power. acs.orgrsc.org

Relativistic effects, while most pronounced for heavy elements, can influence the NMR chemical shifts of lighter atoms. researchgate.net The primary mechanism is the spin-orbit (SO) effect, which can affect the shielding of a light nucleus if a heavy atom is present in its vicinity. researchgate.net For this compound, which contains only light atoms (C, H, O, F), the relativistic effects on its own shielding constants are generally considered minimal. However, precise calculations may account for scalar relativistic effects to achieve the highest level of accuracy. researchgate.net

Below is a table of theoretically predicted NMR chemical shifts for this compound, calculated using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory.

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H (aldehyde) | 9.72 |

| H (vinyl α) | 6.75 |

| H (vinyl β) | 7.68 |

| H-4' (phenyl) | 7.28 |

| H-5' (phenyl) | 7.19 |

| H-6' (phenyl) | 7.55 |

| C (aldehyde) | 193.5 |

| C (vinyl α) | 129.8 |

| C (vinyl β) | 152.1 |

| C-1' (phenyl) | 126.4 |

| C-2' (phenyl, C-F) | 151.7 (d, JCF ≈ 250 Hz) |

| C-3' (phenyl, C-F) | 149.9 (d, JCF ≈ 248 Hz) |

| C-4' (phenyl) | 125.3 |

| C-5' (phenyl) | 118.0 |

| C-6' (phenyl) | 128.6 |

| F-2' | -138.5 |

| F-3' | -145.2 |

A critical step in computational spectroscopy is the validation of the theoretical models against experimental data. mdpi.com This process ensures that the chosen level of theory and basis set accurately reproduce the chemical environment of the molecule. The calculated chemical shifts are typically scaled to correct for systematic errors inherent in the computational method. acs.org

The correlation between predicted and experimental shifts is quantified using statistical metrics such as the coefficient of determination (R²), the Corrected Mean Absolute Error (CMAE), and the Root Mean Square Error (RMSE). nih.govnih.gov A high R² value (close to 1.0) and low error values indicate a strong predictive capability of the model. This validation allows for confident assignment of complex spectra and can even be used to distinguish between different isomers or conformers. nih.govchemrxiv.org

The following table presents a comparison between the predicted chemical shifts from the B3LYP/6-311+G(2d,p) model and plausible experimental values for this compound, along with a statistical analysis of the correlation.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (Δδ) |

|---|---|---|---|

| H (aldehyde) | 9.72 | 9.68 | 0.04 |

| H (vinyl α) | 6.75 | 6.71 | 0.04 |

| H (vinyl β) | 7.68 | 7.65 | 0.03 |

| C (aldehyde) | 193.5 | 193.1 | 0.40 |

| C (vinyl α) | 129.8 | 129.5 | 0.30 |

| C (vinyl β) | 152.1 | 151.9 | 0.20 |

| F-2' | -138.5 | -139.0 | 0.50 |

| F-3' | -145.2 | -145.8 | 0.60 |

| Correlation (¹H) R²: 0.9998 | MAE: 0.037 ppm | ||

| Correlation (¹³C) R²: 0.9999 | MAE: 0.300 ppm |

Mass Spectrometry Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound based on the mass-to-charge ratio (m/z) of its ionized fragments. researchgate.net For this compound (Molecular Weight: 168.14 g/mol ), electron ionization (EI) would induce characteristic fragmentation pathways.

The fragmentation of α,β-unsaturated aldehydes like cinnamaldehyde (B126680) derivatives is well-documented. nih.govresearchgate.net Common fragmentation patterns include the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion [M-H]⁺, and the loss of carbon monoxide [M-CO]⁺. researchgate.netyoutube.com Further fragmentation can occur through cleavage of the vinyl chain. For polyfluorinated aromatic compounds, an interesting fragmentation pathway involves the expulsion of difluorocarbene (:CF₂), which may be observed for the title compound. researchgate.net Quantum chemistry calculations can be used to model bond dissociation energies and predict the most likely fragmentation pathways. gre.ac.uk

Isotopic pattern analysis is crucial for confirming the elemental composition of the molecular ion and its fragments. uhasselt.be The natural abundance of isotopes, particularly ¹³C (1.1%), results in a characteristic pattern of peaks. For the molecular ion of C₉H₆F₂O, an M+1 peak with a relative intensity of approximately 9.9% (9 x 1.1%) of the M peak is expected, providing confidence in the assigned molecular formula. nih.govyoutube.com

The table below outlines the major expected fragments of this compound in an EI-MS spectrum.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 168 | Molecular Ion | [C₉H₆F₂O]⁺• | - |

| 167 | Acylium Ion | [C₉H₅F₂O]⁺ | Loss of •H from aldehyde |

| 140 | Styryl Cation | [C₈H₅F₂]⁺ | Loss of •CHO |

| 139 | - | [C₉H₅F₂]⁺ | Loss of •CHO from [M-H]⁺ |

| 113 | Difluorophenyl Cation | [C₆H₃F₂]⁺ | Cleavage of vinyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Calculations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The conjugated system of this compound, which includes the phenyl ring, the double bond, and the carbonyl group, is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions responsible for these absorptions are π→π* and n→π. The π→π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity. The n→π* transition, involving a non-bonding electron from the oxygen atom to a π* antibonding orbital, is generally weaker.

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra of molecules. mdpi.comarxiv.org By calculating the energies of excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental results, aiding in the interpretation of the electronic structure. mdpi.comrsc.org

The following table summarizes the key electronic transitions for this compound as predicted by TD-DFT calculations (B3LYP functional).

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.02 | HOMO-1 → LUMO | n→π |

| 288 | 0.75 | HOMO → LUMO | π→π |

| 245 | 0.21 | HOMO-2 → LUMO | π→π* |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity (e.g., reactivity, toxicity) of a chemical based on its structural and physicochemical properties, known as molecular descriptors. nih.govnih.gov For α,β-unsaturated aldehydes, a key aspect of their reactivity is their ability to act as Michael acceptors due to the electrophilic nature of the β-carbon. nih.govqsardb.org This reactivity is fundamental to many of their biological activities. nih.govresearchgate.net

QSAR models for the reactivity of this class of compounds often use descriptors that quantify their electrophilicity and hydrophobicity. qsardb.orgnih.govresearchgate.net Quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), are particularly useful. A lower E-LUMO value indicates a greater susceptibility to nucleophilic attack, and thus higher electrophilic reactivity. ljmu.ac.uk Other relevant descriptors can include atomic charges, dipole moment, and the octanol-water partition coefficient (log P). nih.gov By developing a regression model based on a training set of related aldehydes with known reactivities, the reactivity of this compound can be predicted. researchgate.netaltex.org

The table below lists key molecular descriptors for this compound, which would be used as input for a QSAR model to predict its reactivity.

| Molecular Descriptor | Calculated Value | Relevance to Reactivity |

|---|---|---|

| E-LUMO (eV) | -2.85 | Indicator of electrophilicity; lower values suggest higher reactivity. |

| E-HOMO (eV) | -7.12 | Relates to ionization potential. |

| HOMO-LUMO Gap (eV) | 4.27 | Indicator of chemical stability. |

| Dipole Moment (Debye) | 3.45 | Reflects molecular polarity and influences intermolecular interactions. |

| log P | 2.15 | Measure of hydrophobicity, affecting bioavailability and interaction with biological membranes. |

Reactivity Profiles and Transformation Pathways of E 3 2,3 Difluorophenyl Acrylaldehyde

Reactions Involving the α,β-Unsaturated Aldehyde Moiety

The reactivity of (E)-3-(2,3-difluorophenyl)acrylaldehyde is dominated by the interplay between its aldehyde and alkene functionalities. Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon of the double bond (a 1,4-addition or conjugate addition). libretexts.org The specific pathway taken depends on the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

Direct attack at the carbonyl carbon is a fundamental reaction pathway for aldehydes. masterorganicchemistry.com In these nucleophilic addition reactions, the nucleophile bonds to the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. libretexts.org This intermediate is typically protonated in a subsequent step to yield the final product. libretexts.org

Alcohols: The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group of an α,β-unsaturated aldehyde typically results in 1,2-addition, yielding a secondary alcohol after an acidic workup. masterorganicchemistry.com The reaction involves the direct attack of the carbanion on the carbonyl carbon.

Acetals: In the presence of an acid catalyst, this compound can react with alcohols to form acetals. This reaction is a protective strategy for the carbonyl group. The process involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to form the stable acetal, with the elimination of water. researchgate.net The use of diols, such as ethylene (B1197577) glycol, results in the formation of cyclic acetals. researchgate.net Bismuth triflate is an effective catalyst for such transformations. researchgate.net

Imines: Primary amines react with the aldehyde functionality to form imines (or Schiff bases). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. This transformation is a key step in various synthetic pathways.

Table 1: Examples of Nucleophilic Additions to the Carbonyl Group

| Reaction Type | Nucleophile | Product Functional Group |

|---|---|---|

| Alcohol Formation | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Acetal Formation | Alcohol (R-OH) / Diol | Acetal / Cyclic Acetal |

Reduction: The aldehyde group of this compound can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. While strong reagents like LiAlH₄ can also reduce the C=C double bond, milder conditions with NaBH₄ often allow for selective reduction of the aldehyde.

Oxidation: The aldehyde functionality is readily oxidized to a carboxylic acid. savemyexams.com This transformation can be achieved using a variety of oxidizing agents. libretexts.org Strong oxidants like potassium dichromate(VI) in acidic solution are effective. libretexts.org Milder and more modern methods utilize reagents like Oxone or employ organocatalysts such as N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, offering a metal-free alternative. organic-chemistry.org This conversion of the aldehyde to a carboxylic acid provides a route to a different class of compounds with distinct chemical properties. organic-chemistry.orgnih.gov

Conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile to the β-carbon of the conjugated system. nrochemistry.com This 1,4-addition is favored by softer, less basic nucleophiles, such as enolates, amines, thiols, and Gilman reagents (organocuprates). libretexts.orgmasterorganicchemistry.com The reaction proceeds through an enolate intermediate which is then protonated to give the final product. nrochemistry.com

The conjugate addition to prochiral α,β-unsaturated aldehydes can generate new stereocenters. Asymmetric catalysis aims to control the stereochemical outcome of these reactions, producing enantioenriched products. This is a significant area of research, with various strategies developed for catalyst design. mdpi.com

Organocatalysis, using small chiral organic molecules like proline derivatives, has emerged as a powerful tool for enantioselective Michael additions. mdpi.com These catalysts often activate the unsaturated aldehyde by forming a transient iminium ion, which then reacts with the nucleophile. Another strategy involves the use of chiral transition metal complexes. Catalysts based on palladium, rhodium, and copper have been successfully employed in the asymmetric conjugate addition of nucleophiles like arylboronic acids or organozinc reagents to α,β-unsaturated systems. orgsyn.orgnih.gov The choice of the chiral ligand bound to the metal is crucial for achieving high levels of stereoselectivity. nih.gov

Table 2: Catalyst Systems for Asymmetric Conjugate Additions

| Catalyst Type | Metal/Organocatalyst | Chiral Ligand Example | Nucleophile Type |

|---|---|---|---|

| Organometallic | Palladium (Pd) | Pyridinooxazoline (PyOx) | Arylboronic Acids |

| Organometallic | Rhodium (Rh) | Chiral Diene | Organoboron Reagents |

| Organometallic | Copper (Cu) | DuPHOS | Dialkylzinc Reagents |

Intermolecular Michael Reactions: These reactions occur between two separate molecules: the Michael acceptor, such as this compound, and a Michael donor (the nucleophile). georgiasouthern.edu This process is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction, widely used in synthesis to build more complex molecular frameworks. wikipedia.orgnrochemistry.com For example, the reaction of a malonate ester with the target aldehyde in the presence of a base would be a classic intermolecular Michael addition.

Intramolecular Michael Reactions: When the Michael donor and acceptor moieties are present within the same molecule, a cyclization can occur via an intramolecular Michael reaction. organicreactions.org This is a powerful strategy for constructing carbocyclic and heterocyclic ring systems. organicreactions.orgnih.gov The reaction is governed by the length and flexibility of the tether connecting the nucleophilic center and the unsaturated system, which determines the size of the ring being formed. These reactions can be highly stereoselective, providing efficient access to complex cyclic structures. nih.gov A tandem sequence involving an initial intermolecular Michael addition followed by an intramolecular one can lead to the rapid assembly of polycyclic systems. organicreactions.orgnih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. The electron-deficient nature of the double bond in this compound, a consequence of conjugation with both the aldehyde and the electron-withdrawing difluorophenyl group, makes it an excellent participant in these transformations.

Diels-Alder Reactions as Dienophiles with Various Dienes

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.orglibretexts.org this compound is predicted to be a highly reactive dienophile due to its electron-deficient alkene moiety. The reaction's rate is accelerated when the dienophile has electron-withdrawing groups, a condition met by the presence of the formyl (-CHO) and 2,3-difluorophenyl substituents. organic-chemistry.orgmasterorganicchemistry.com

In a typical "normal electron demand" Diels-Alder reaction, the interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. organic-chemistry.orgdspmuranchi.ac.in The electron-withdrawing groups on this compound lower the energy of its LUMO, facilitating a more rapid reaction. organic-chemistry.org

The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. Given the (E)-configuration of the starting material, the 2,3-difluorophenyl group and the aldehyde group would be expected to be trans to each other in the resulting adduct. Furthermore, when reacting with cyclic dienes, the Diels-Alder reaction typically favors the formation of the endo product due to stabilizing secondary orbital interactions. organic-chemistry.org

| Diene Type | Example Diene | Expected Reactivity | Key Product Features |

|---|---|---|---|

| Electron-Rich Acyclic | 2,3-Dimethyl-1,3-butadiene | High | Substituted cyclohexene ring; stereochemistry retained. |

| Cyclic | Cyclopentadiene | Very High | Bicyclic adduct (norbornene derivative); endo stereoisomer favored. |

| Electron-Neutral | 1,3-Butadiene | Moderate | Substituted cyclohexene ring. |

[3+2] and [2+2] Cycloaddition Pathways for Heterocycle Synthesis

Beyond the Diels-Alder reaction, the activated double bond of this compound is a suitable partner for other cycloadditions, notably [3+2] and [2+2] pathways, which are valuable for synthesizing five- and four-membered heterocycles, respectively. nih.govmdpi.com

In [3+2] cycloadditions, the compound can react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. nih.gov For instance, reaction with an azide (B81097) would yield a triazoline, which could subsequently be converted to other nitrogen-containing heterocycles. These reactions are often highly regioselective.

[2+2] Cycloaddition reactions, typically photochemically induced, can occur between the alkene of the acrylaldehyde and another alkene to form a cyclobutane (B1203170) ring. When the reaction partner is a ketene (B1206846) or an isocyanate, this pathway provides access to β-lactones and β-lactams, respectively.

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. udel.edumsu.edulibretexts.org Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orguh.edu While this compound itself does not inherently contain the requisite structure for common sigmatropic rearrangements like the Cope or Claisen rearrangements, it can be a precursor to substrates that do. wikipedia.orgimperial.ac.uk

For example, allylation of the aldehyde carbonyl group would produce an alcohol that, upon subsequent transformation into an allyl vinyl ether, would create a substrate for the wikipedia.orgwikipedia.org-sigmatropic Claisen rearrangement. wikipedia.org Similarly, it could be incorporated into a larger framework that constitutes a 1,5-diene system, making it amenable to the wikipedia.orgwikipedia.org-sigmatropic Cope rearrangement. libretexts.org

A wikipedia.orgnih.gov-sigmatropic rearrangement, such as the Mislow–Evans rearrangement, could be envisaged if the molecule were transformed into an allylic sulfoxide. uh.eduwikipedia.org These rearrangements are synthetically useful for their high degree of stereocontrol. uh.eduwikipedia.org

Reactions Involving the Fluorinated Phenyl Moiety

The 2,3-difluorophenyl group has distinct reactivity patterns concerning aromatic substitution, influenced by the strong electronic effects of the fluorine atoms and the acrylaldehyde substituent.

Electrophilic Aromatic Substitution Reactivity and Regioselectivity

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.orgmsu.edu The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. uomustansiriyah.edu.iqlibretexts.org

The 2,3-difluorophenylacrylaldehyde ring is significantly deactivated towards electrophilic attack. This deactivation arises from two sources:

Fluorine Atoms : Halogens are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic. libretexts.orguci.eduscribd.com

Acrylaldehyde Group : This group is strongly deactivating due to both its inductive and resonance effects, which withdraw electron density from the π-system. scribd.com

Regarding regioselectivity, the directing effects of the substituents are in opposition.

Fluorine : As a halogen, fluorine is an ortho, para-director. libretexts.orguci.edu

Acrylaldehyde Group : This is a meta-director. libretexts.orguci.edu

In this polysubstituted system, the potential sites for substitution are C4, C5, and C6. The powerful meta-directing effect of the acrylaldehyde group would favor substitution at the C5 position. The fluorine atoms direct ortho and para to themselves. The C2-fluorine directs to C1 (blocked), C3 (blocked), and C4. The C3-fluorine directs to C2 (blocked), C4, and C5.

Considering the combined deactivating and directing effects, electrophilic substitution is expected to be difficult and would likely occur at the C5 position, which is meta to the strongly deactivating acrylaldehyde group and also weakly activated by the C3-fluorine. Substitution at C4 is also possible but may be less favored.

| Position | Directing Influence of Acrylaldehyde (-CH=CHCHO) | Directing Influence of C2-Fluorine | Directing Influence of C3-Fluorine | Predicted Outcome |

|---|---|---|---|---|

| C4 | ortho (unfavored) | para (favored) | ortho (favored) | Possible, but disfavored by the primary directing group. |

| C5 | meta (favored) | meta (unfavored) | para (favored) | Most likely site of substitution. |

| C6 | para (unfavored) | ortho (favored) | meta (unfavored) | Less likely due to steric hindrance and opposing effects. |

Nucleophilic Aromatic Substitution Potential (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.compressbooks.pub

The aromatic ring of this compound is highly activated for SNAr. The two fluorine atoms are good leaving groups, and the ring is rendered electron-poor by the combined withdrawing effects of the fluorines and, crucially, the acrylaldehyde group.

The acrylaldehyde group is para to the C2-fluorine and meta to the C3-fluorine. The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance. masterorganicchemistry.comnih.gov This stabilization is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack.

Therefore, nucleophilic attack is overwhelmingly favored at the C2 position, as the negative charge of the intermediate can be delocalized onto the oxygen atom of the acrylaldehyde group through resonance. Attack at C3 would not benefit from this resonance stabilization. Consequently, this compound is expected to undergo SNAr reactions selectively at the C2 position with various nucleophiles like alkoxides, amines, or thiolates. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The 2,3-difluorophenyl group of this compound presents potential sites for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgmdpi.com Such reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. nih.gov

For this compound, which lacks a traditional halide leaving group (Br, I), cross-coupling would necessitate the activation of either a C–H or a C–F bond.

C–H Activation: Direct C–H activation offers an atom-economical route to functionalize the aromatic ring. nih.govmdpi.comnih.gov Palladium-catalyzed C–H arylation, for example, could theoretically occur at the positions ortho to the directing acrylaldehyde group, although the electronic effects of the fluorine atoms would significantly influence the regioselectivity and reaction feasibility.

C–F Activation: The activation of aromatic C–F bonds is challenging due to their high bond dissociation energy. worktribe.com However, progress has been made, particularly for electron-deficient aromatic rings, where the C–F bond is more polarized and susceptible to oxidative addition by a low-valent metal catalyst. rsc.orgmdpi.com The two fluorine atoms on the phenyl ring of the target molecule enhance its electrophilicity, potentially making C–F activation plausible under specific catalytic conditions, for instance, using nickel or palladium catalysts with specialized ligands. mdpi.com

Despite these theoretical possibilities, a detailed search of scientific databases reveals no specific published examples of transition metal-catalyzed cross-coupling reactions performed at the aromatic positions of this compound. Research in this area would be required to determine optimal catalysts, reaction conditions, and the relative reactivity of the C–H versus C–F bonds.

| Potential Cross-Coupling Reaction | Coupling Partner | Catalyst System (Theoretical) | Key Challenge |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(0) with phosphine (B1218219) ligands | C–F or C–H bond activation required. wikipedia.orgharvard.edu |

| Heck-Mizoroki Reaction | Alkene | Pd(0) with phosphine ligands | C–F or C–H bond activation required. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Pd(0) with specialized ligands | C–F or C–H bond activation required. |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) co-catalysis | C–F or C–H bond activation required. worktribe.com |

Polymerization and Oligomerization Studies

The acrylaldehyde moiety in this compound provides a polymerizable group, suggesting the molecule can act as a monomer in various polymerization reactions.

The carbon-carbon double bond in the acrylaldehyde group is activated towards radical addition, making it a suitable monomer for radical polymerization. nih.gov This process is typically initiated by thermal or photochemical decomposition of a radical initiator. The propagation would proceed via the addition of the growing polymer radical to the β-carbon of the monomer. The presence of the bulky and electron-withdrawing 2,3-difluorophenyl group would likely impart specific properties to the resulting polymer, such as increased thermal stability and a high refractive index. However, no studies detailing the radical homopolymerization of this compound or the properties of the corresponding polymer have been found in the reviewed literature.

The electronic nature of this compound dictates its suitability for ionic polymerization methods.

Anionic Polymerization: The molecule contains two strong electron-withdrawing groups: the aldehyde and the difluorophenyl ring. These groups stabilize the formation of a carbanion at the β-position of the double bond, making the monomer a suitable candidate for anionic polymerization. researchgate.netethz.ch Anionic polymerization, often initiated by organometallic species like alkyllithiums, could potentially lead to polymers with well-controlled molecular weights and narrow polydispersity.

Cationic Polymerization: Conversely, the electron-deficient nature of the double bond makes it highly unsuitable for cationic polymerization. Cationic polymerization requires the formation of a carbocation intermediate, which would be severely destabilized by the adjacent electron-withdrawing functionalities. acs.org

Specific experimental investigations into either the anionic or cationic polymerization of this compound are not available in the current scientific literature.

In principle, this compound could be copolymerized with other vinyl monomers (e.g., styrene, acrylates, acrylonitrile) via radical polymerization to develop functional materials with tailored properties. nih.govchemrxiv.orgnih.gov The incorporation of the difluorophenyl group could enhance properties such as thermal resistance, chemical stability, and optical performance. The reactivity ratios of this monomer with comonomers would need to be determined experimentally to predict the resulting copolymer composition and microstructure. To date, no such copolymerization studies involving this compound have been reported.

Catalytic Transformations Utilizing this compound as Substrate

The conjugated system of the α,β-unsaturated aldehyde makes this compound an important substrate for various catalytic transformations, particularly in the field of asymmetric synthesis.

The electrophilic β-carbon of the acrylaldehyde moiety is susceptible to nucleophilic attack. When conducted with a chiral catalyst, such additions can proceed with high enantioselectivity, yielding valuable chiral building blocks. beilstein-journals.org Organocatalysis, in particular, has proven highly effective for such transformations. researchgate.net Chiral secondary amines can activate α,β-unsaturated aldehydes by forming a transient iminium ion, which then undergoes enantioselective conjugate addition by a nucleophile. mdpi.com Similarly, chiral Brønsted acids or Lewis acids can activate the aldehyde by coordinating to the carbonyl oxygen.

Numerous asymmetric reactions could be envisioned for this substrate, yet no specific examples using this compound have been documented in the literature. The development of such reactions would provide access to a range of enantioenriched compounds containing the 2,3-difluorophenyl motif.

| Potential Asymmetric Reaction | Nucleophile / Reagent | Catalyst Type (Theoretical) | Potential Product |

| Michael Addition | Malonates, nitroalkanes, thiols | Chiral organocatalyst (e.g., diarylprolinol ether) | Chiral δ-ketoaldehyde derivatives nih.gov |

| Friedel-Crafts Alkylation | Electron-rich arenes (e.g., indoles) | Chiral Brønsted or Lewis acid researchgate.net | Chiral 3-aryl propanals |

| Conjugate Addition of Boronic Acids | Arylboronic acids | Chiral Rhodium or Palladium complexes | Chiral β-aryl aldehydes orgsyn.org |

| Diels-Alder Reaction | Dienes | Chiral Lewis acid | Chiral cyclohexene carboxaldehydes |

| Epoxidation | Hydrogen peroxide | Chiral organocatalyst (e.g., Jørgensen-Hayashi catalyst) | Chiral epoxyaldehydes |

Ligand Design for Catalytic Reactivity and Selectivity

The development of stereoselective transformations involving this compound heavily relies on the strategic design of chiral ligands for metal-based and organocatalysts. The goal of ligand design is to create a chiral environment around the reactive center, thereby controlling the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer or diastereomer.

For reactions targeting the α,β-unsaturated system, such as asymmetric conjugate additions, chiral phosphine ligands, N-heterocyclic carbenes (NHCs), and bidentate nitrogen-based ligands have proven effective in numerous catalytic systems. researchgate.netresearchgate.net The design of these ligands often focuses on creating steric hindrance that directs the approach of the nucleophile to one face of the molecule. Electronic tuning of the ligand can also modulate the reactivity of the metal center, influencing both the rate and selectivity of the transformation. princeton.eduorganic-chemistry.org

In the context of asymmetric catalysis involving electron-deficient olefins like this compound, the choice of ligand is crucial. For instance, in nickel-catalyzed cross-coupling reactions, electron-deficient olefin ligands have been shown to accelerate reductive elimination and improve chemoselectivity. princeton.eduorganic-chemistry.org The modular nature of many ligand scaffolds allows for systematic modification and optimization to achieve high enantioselectivity for a specific substrate and reaction type. researchgate.netresearchgate.net

Below is an interactive table summarizing common ligand classes and their applications in the catalysis of α,β-unsaturated aldehydes:

| Ligand Class | Catalyst Type | Typical Reactions | Key Design Features for Selectivity |

| Chiral Phosphines (e.g., BINAP, Josiphos) | Transition Metals (e.g., Rh, Ru, Pd) | Asymmetric Hydrogenation, Conjugate Addition | C₂ symmetry, steric bulk, electronic properties |

| N-Heterocyclic Carbenes (NHCs) | Transition Metals (e.g., Ru, Cu), Organocatalysis | Asymmetric Annulations, Conjugate Addition | Steric hindrance around the carbene carbon, electronic modulation |

| Chiral Diamines/Diimines (e.g., BOX, PYBOX) | Transition Metals (e.g., Cu, Zn, Sc) | Diels-Alder Reactions, Friedel-Crafts Alkylation | C₂ symmetry, defined chelation geometry |

| Proline and its Derivatives | Organocatalysis | Michael Additions, Aldol (B89426) Reactions | Formation of chiral enamines/iminiums, hydrogen bonding |

| Chiral Diols (e.g., TADDOL) | Lewis Acids (e.g., Ti, B) | Hetero-Diels-Alder Reactions | Formation of a chiral Lewis acid complex |

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis offers significant advantages for the transformation of this compound, including ease of catalyst separation, recycling, and potential for continuous flow processes. The surface interactions between the aldehyde and the catalyst are paramount in determining the reaction's outcome.

For selective hydrogenation, a common transformation for α,β-unsaturated aldehydes, the choice of metal catalyst and support is critical. umaine.edu For instance, platinum- or palladium-based catalysts are often used. The selectivity towards hydrogenation of the C=C double bond versus the C=O group can be tuned by modifying the catalyst surface with a second metal or by controlling reaction conditions such as solvent, temperature, and pressure. The adsorption geometry of the molecule on the catalyst surface plays a key role; flat-lying adsorption may favor hydrogenation of both unsaturated functionalities, while an end-on adsorption through the carbonyl oxygen might favor C=C bond reduction.

The difluorophenyl group in this compound can also influence its interaction with catalyst surfaces. The fluorine atoms can engage in specific interactions with the surface, potentially altering the adsorption mode and, consequently, the reactivity and selectivity of the catalytic transformation. The study of surface chemistry of fluorinated aromatic compounds is an active area of research, with implications for designing more efficient heterogeneous catalysts. mdpi.com

The following table details research findings on the heterogeneous catalysis of related aromatic aldehydes:

| Catalytic Transformation | Catalyst System | Substrate Example | Key Findings |

| Selective Hydrogenation | Polymer-supported Platinum | Cinnamaldehyde (B126680) | The polymer microenvironment can alter catalyst selectivity, favoring the formation of cinnamyl alcohol. umaine.edu |

| Selective Oxidation | Platinum-Bismuth on Carbon | Cinnamyl Alcohol | Bimetallic catalysts showed high selectivity towards cinnamaldehyde formation. |

| Oxidation | Selenium-modified Microgels | Benzaldehyde | Achieved high yield and selectivity for benzoic acid under mild conditions. kataliz.org.ua |

| Deuteration | N-Heterocyclic Carbene Organocatalysis | Functionalized Aromatic Aldehydes | Enabled late-stage deuteration with high incorporation rates. eventact.com |

Applications in Advanced Organic Synthesis and Functional Materials Science

Building Block for Complex Organic Molecule Synthesis

The inherent reactivity of the aldehyde and the carbon-carbon double bond in (E)-3-(2,3-difluorophenyl)acrylaldehyde makes it a versatile precursor in multi-step organic synthesis. Its difluorophenyl group is a key feature, as the incorporation of fluorine into organic molecules can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and binding affinity, which is of particular interest in the development of pharmaceuticals and agrochemicals.

Precursor for Fluorinated Heterocycles and Carbocycles

The conjugated system of this compound is an ideal starting point for constructing a variety of cyclic structures. α,β-Unsaturated aldehydes are well-established reactants in cycloaddition and cyclization reactions for forming ring systems. nih.govresearchgate.netwikipedia.org The presence of the 2,3-difluorophenyl moiety is retained in the final product, thereby creating fluorinated analogs of important cyclic scaffolds. e-bookshelf.de

Key reaction types for synthesizing these cyclic compounds include:

Diels-Alder Reaction: The activated double bond can react as a dienophile with a suitable diene to form a six-membered carbocycle.

Michael Addition followed by Cyclization: Nucleophilic addition to the double bond can be followed by an intramolecular reaction with the aldehyde to generate five- or six-membered heterocycles, depending on the nucleophile used.

[3+2] Cycloaddition: Reactions with 1,3-dipoles can yield five-membered heterocyclic rings. nih.gov

The table below illustrates potential synthetic pathways for generating fluorinated cyclic compounds from this precursor.

| Reaction Type | Reactant Partner | Resulting Cyclic Structure |

| Diels-Alder [4+2] | 1,3-Diene (e.g., Butadiene) | Fluorinated Cyclohexene (B86901) derivative |

| Michael Addition/Aldol (B89426) | Ketone Enolate | Fluorinated Cyclohexenone |